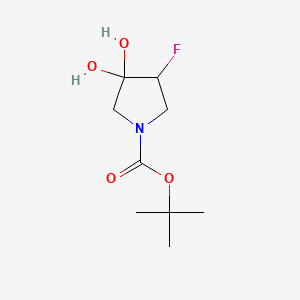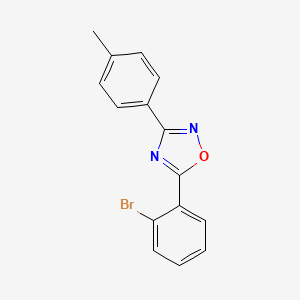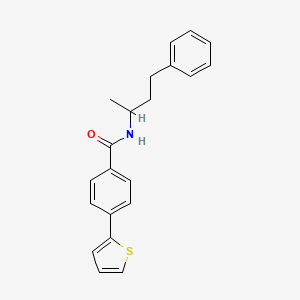![molecular formula C24H27NO7 B12452256 ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)
ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound with a unique structure that combines elements of ethane, amino acids, and chromene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the amino and methoxy groups. The final steps involve the formation of the ethane and carboxylate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (4R)-2-amino-4-[(3R,4S)-3,4-dimethoxycyclohexa-1,5-dien-1-yl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
- Methyl (4R)-2-amino-4-[(3S,4R)-3,4-dimethoxycyclohexa-1,5-dien-1-yl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate
Uniqueness
Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C24H27NO7 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate |
InChI |
InChI=1S/C22H21NO7.C2H6/c1-26-14-9-8-11(10-15(14)27-2)16-17-19(30-20(23)18(16)21(24)28-3)12-6-4-5-7-13(12)29-22(17)25;1-2/h4-10,14-16H,23H2,1-3H3;1-2H3 |
Clé InChI |
ZMKQVTOHXQETNC-UHFFFAOYSA-N |
SMILES canonique |
CC.COC1C=CC(=CC1OC)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenoxy-N-(4-{9-[4-(2-phenoxyacetamido)phenyl]fluoren-9-YL}phenyl)acetamide](/img/structure/B12452180.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4,6-dimethylpyrimidin-2-yl)acetamide](/img/structure/B12452194.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452197.png)

![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B12452213.png)

![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![N-(1-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide (non-preferred name)](/img/structure/B12452221.png)



